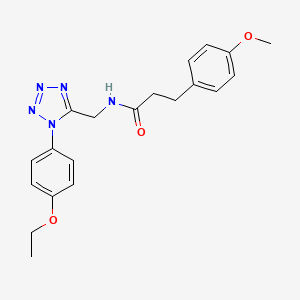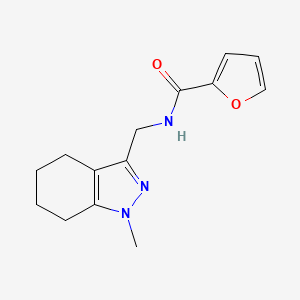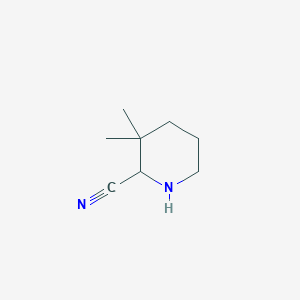
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide, commonly known as ETP-101, is a novel compound that has gained significant attention in the field of scientific research. ETP-101 is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the regulation of endocannabinoid signaling.
Wirkmechanismus
The mechanism of action of ETP-101 involves the inhibition of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide, which is responsible for the breakdown of endocannabinoids. By inhibiting N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide, ETP-101 increases the levels of endocannabinoids in the brain, leading to a reduction in pain and inflammation. ETP-101 has also been shown to have anxiolytic and antidepressant effects, which may be attributed to its ability to modulate the endocannabinoid system.
Biochemical and Physiological Effects:
ETP-101 has been shown to have a wide range of biochemical and physiological effects, including the reduction of pain and inflammation, the modulation of the endocannabinoid system, and the improvement of mood and anxiety. ETP-101 has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ETP-101 in lab experiments include its high potency and selectivity for N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide, making it a valuable tool for investigating the endocannabinoid system. However, ETP-101 has some limitations, including its low solubility in water, which may affect its bioavailability and limit its use in certain experimental designs.
Zukünftige Richtungen
The future directions for research on ETP-101 include the investigation of its potential therapeutic applications in the treatment of pain, inflammation, and neurodegenerative disorders. Further studies are also needed to explore the safety and efficacy of ETP-101 in preclinical and clinical trials. Additionally, the development of more potent and selective N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide inhibitors may lead to the discovery of new drug candidates for the treatment of various diseases.
Synthesemethoden
The synthesis of ETP-101 involves a series of chemical reactions that require expertise in organic chemistry. The first step involves the reaction of 4-ethoxybenzylamine with 5-chloro-1-pentyltetrazole to form the intermediate compound, which is then reacted with 4-methoxybenzoyl chloride to obtain the final product, ETP-101. The synthesis of ETP-101 has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
ETP-101 has been extensively studied in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. The primary research application of ETP-101 is in the investigation of the endocannabinoid system, which plays a critical role in the regulation of various physiological processes, including pain sensation, appetite, and mood. ETP-101 has been shown to increase the levels of endocannabinoids in the brain, leading to a reduction in pain and inflammation.
Eigenschaften
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-3-28-18-11-7-16(8-12-18)25-19(22-23-24-25)14-21-20(26)13-6-15-4-9-17(27-2)10-5-15/h4-5,7-12H,3,6,13-14H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGHWSPNWZFMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2719541.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2719543.png)
![3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2719545.png)






![7-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2719557.png)
![(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B2719558.png)
![Methyl 4-({[(4-chlorophenyl)methyl]carbamoyl}methoxy)-6-methoxyquinoline-2-carboxylate](/img/structure/B2719561.png)
![2-[[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2719563.png)